3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole typically involves multi-step organic reactions. A common approach might include:
Formation of Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors.
Functionalization: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the phenylcarbazole units using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives.
Scientific Research Applications
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Pharmaceuticals: Acts as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: Utilized in the creation of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole depends on its application:
In Organic Electronics: It functions by facilitating charge transport and light emission through its conjugated π-system.
In Pharmaceuticals: The compound might interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
9-Phenylcarbazole: A derivative with a single phenyl group.
3,6-Di(phenyl)carbazole: A compound with phenyl groups at positions 3 and 6.
Uniqueness
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole is unique due to its extended conjugation and multiple phenyl substitutions, which enhance its electronic and optical properties compared to simpler carbazole derivatives.
Properties
Molecular Formula |
C48H32N2 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-12-33(13-4-1)35-14-11-15-36(30-35)34-22-26-40(27-23-34)50-46-21-10-8-19-42(46)44-32-38(25-29-48(44)50)37-24-28-47-43(31-37)41-18-7-9-20-45(41)49(47)39-16-5-2-6-17-39/h1-32H |
InChI Key |
TZMARYFRGPHYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.